molecular formula C16H24N2O2 B8495394 (S)-1-Cbz-4-isopropyl-3-methylpiperazine

(S)-1-Cbz-4-isopropyl-3-methylpiperazine

Cat. No.: B8495394
M. Wt: 276.37 g/mol
InChI Key: PMFKRDLLBFADKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine (B1678402) as a Privileged Scaffold in Chemical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is widely recognized as a "privileged scaffold" in drug discovery and medicinal chemistry. nih.govresearchgate.netrsc.org This designation stems from its frequent appearance in a multitude of biologically active compounds and approved drugs across various therapeutic areas. nih.govrsc.org The utility of the piperazine moiety is attributed to its unique physicochemical properties, including its basicity, solubility, chemical reactivity, and distinct conformational characteristics. nih.govresearchgate.netresearchgate.net These features allow medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

The presence of two nitrogen atoms makes piperazine a versatile building block, enabling the introduction of various substituents to explore chemical space and optimize biological activity. researchgate.netrsc.org Its core structure is found in drugs for a wide range of conditions, including cancer, bacterial infections, depression, and allergies. researchgate.netrsc.org The adaptability of the piperazine scaffold allows it to interact with a diverse array of biological targets, solidifying its status as a cornerstone in the development of new pharmacological agents. researchgate.netthieme-connect.com

Significance of Stereochemistry in Substituted Piperazine Frameworks

While the piperazine scaffold is common, the vast majority of piperazine-containing drugs feature substitutions only on the nitrogen atoms. rsc.orgrsc.org There is a significant, largely unexplored area of chemical space involving piperazines with substituents on the carbon atoms of the ring. rsc.orgrsc.org The introduction of carbon substituents creates chiral centers, leading to stereoisomers (enantiomers and diastereomers) which can exhibit profoundly different biological activities, metabolic profiles, and toxicities.

The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for molecular recognition in biological systems. rsc.org Therefore, the ability to synthesize stereochemically pure piperazines is of high utility. nih.gov The development of asymmetric and stereoselective synthetic methods is essential for accessing these complex chiral structures. rsc.org This allows for the systematic study of individual stereoisomers, a critical step in modern drug development, as regulatory bodies often require detailed studies of each enantiomer of a chiral drug. rsc.org The creation of stereochemically diverse libraries of piperazine-based compounds is a key strategy for discovering new and more selective therapeutic agents. nih.gov

Overview of the (S)-1-Cbz-4-isopropyl-3-methylpiperazine Structural Motif

This compound is a specific chiral piperazine derivative that serves as a valuable intermediate in medicinal chemistry. smolecule.com Its structure is defined by a piperazine core with distinct substitutions at the N1, N4, and C3 positions.

Piperazine Core : The central six-membered ring with two nitrogen atoms.

Carbobenzyloxy (Cbz) Group at N1 : The nitrogen at position 1 is protected by a carbobenzyloxy group. This group is a common amine protecting group in organic synthesis, enhancing the compound's stability. smolecule.com

Isopropyl Group at N4 : The second nitrogen atom is substituted with a bulky isopropyl group.

Methyl Group at C3 : A methyl group is attached to the carbon at position 3 of the ring.

(S)-Stereochemistry : The "S" designation indicates a specific stereochemical configuration at the chiral center created by the methyl group at the C3 position.

This combination of features makes it a useful building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in cancer research and the development of anti-inflammatory agents. smolecule.com

Chemical Properties of this compound
PropertyValueReference
CAS Number799557-82-7 chemscene.com
Molecular FormulaC16H24N2O2 smolecule.comchemscene.com
Molecular Weight276.37 g/mol smolecule.comchemscene.com
SynonymsBenzyl (B1604629) (S)-4-isopropyl-3-methylpiperazine-1-carboxylate chemscene.com

Historical Context of Chiral Piperazine Synthesis Methodologies

The synthesis of piperazines, particularly those with chiral carbon centers, has evolved significantly over time. Historically, many approaches resulted in racemic mixtures, requiring challenging separation steps to isolate the desired stereoisomer. The growing understanding of the importance of stereochemistry in drug action spurred the development of asymmetric synthesis methods. rsc.org

Key strategies for synthesizing chiral piperazines include:

Cyclization of Linear Precursors : A common method involves building the piperazine ring from acyclic, chiral starting materials, such as optically pure amino acids. researchgate.netgoogle.com

Hydrogenation of Pyrazine (B50134) Derivatives : The asymmetric hydrogenation of substituted pyrazines or pyrazinones, using chiral catalysts, has emerged as a powerful technique to produce enantiomerically enriched piperazines. researchgate.netacs.orgdicp.ac.cn This method allows for the direct creation of the chiral piperazine core. dicp.ac.cn

[3+3] Dimerization of Aziridines : This strategy involves the coupling of three-membered aziridine (B145994) rings to form the six-membered piperazine structure. researchgate.net

Ring-Expansion Reactions : Methods involving the expansion of smaller rings, like imidazolines, have also been explored, although they are often limited by the availability of specific starting materials. researchgate.net

These modern synthetic methodologies provide more efficient and selective access to a wide range of chiral piperazines, including polysubstituted derivatives, which are crucial for advancing drug discovery programs. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl 3-methyl-4-propan-2-ylpiperazine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-13(2)18-10-9-17(11-14(18)3)16(19)20-12-15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3

InChI Key

PMFKRDLLBFADKC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(C)C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for S 1 Cbz 4 Isopropyl 3 Methylpiperazine and Analogous Chiral Piperazines

Strategies for Enantioselective Synthesis

Enantioselective synthesis provides access to single enantiomers of chiral molecules, which is often essential for therapeutic applications. The primary strategies for achieving this in the context of piperazine (B1678402) synthesis can be broadly categorized into catalytic asymmetric approaches and chiral pool approaches.

Catalytic Asymmetric Approaches

Catalytic asymmetric methods utilize a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. These approaches are highly sought after for their efficiency and atom economy.

Palladium-catalyzed decarboxylative allylic alkylation (DAA) has emerged as a powerful tool for the enantioselective synthesis of α-substituted piperazin-2-ones, which are valuable precursors to chiral piperazines. rsc.orgslideshare.netnih.gov This method involves the reaction of a piperazin-2-one (B30754) substrate, typically activated as an allyl ester, with a palladium catalyst in the presence of a chiral ligand. slideshare.net The reaction proceeds through the formation of a π-allylpalladium intermediate, followed by decarboxylation and subsequent enantioselective alkylation. mdpi.com

A key advantage of this approach is the ability to construct α-tertiary and α-quaternary stereocenters, which can be challenging to access through other synthetic routes. slideshare.netrsc.org Researchers have successfully synthesized a variety of highly enantioenriched tertiary piperazine-2-ones using differentially N-protected substrates. slideshare.netnih.gov These intermediates can then be reduced to the corresponding chiral piperazines without compromising their optical purity. slideshare.net

The choice of the chiral ligand is critical for achieving high enantioselectivity. Phosphinoxazoline (PHOX) ligands, particularly those with electron-deficient properties, have been shown to be highly effective in this transformation. rsc.orgrsc.org For instance, the use of a chiral Pd-catalyst derived from an electron-deficient PHOX ligand has enabled the synthesis of chiral piperazinones in high yields and with excellent enantioselectivity. rsc.org

Table 1: Examples of Palladium-Catalyzed Decarboxylative Allylic Alkylation for Chiral Piperazinone Synthesis

EntrySubstrateChiral LigandYield (%)ee (%)Reference
1N-Boc protected piperazin-2-oneElectron deficient PHOXHighHigh rsc.org
2Differentially N-protected piperazin-2-one(S)-(p-CF3)3-t-BuPHOXup to >99up to 94 rsc.org
3N-Acyl indole-derived enol carbonateElectron-deficient PHOXup to 99up to 98 rsc.org

This table is illustrative and compiles data from various studies on similar transformations.

Iridium-catalyzed asymmetric hydrogenation of pyrazines and their derivatives presents a direct and efficient route to chiral piperazines. figshare.comresearchgate.net This method involves the reduction of the aromatic pyrazine (B50134) ring to a saturated piperazine ring with the concomitant creation of stereocenters. The success of this approach hinges on the activation of the pyrazine ring, often by N-alkylation to form a pyrazinium salt, which renders it more susceptible to hydrogenation. figshare.comnih.gov

A variety of chiral ligands have been employed in combination with iridium catalysts to induce high levels of enantioselectivity. JosiPhos-type ligands, for example, have demonstrated good to excellent selectivity in the hydrogenation of 3-substituted pyrazinium salts, affording chiral piperazines with up to 92% enantiomeric excess (ee). nih.gov The substrate scope is broad, allowing for the synthesis of 3-substituted, as well as 2,3- and 3,5-disubstituted chiral piperazines with high enantioselectivity. figshare.com

In some instances, the addition of an activator, such as N,N-dimethylanilinium bromide, has been shown to enhance both the catalytic activity and the enantioselectivity of the reaction. The resulting chiral tetrahydropyrazines can be further transformed into chiral piperazinones and piperazines without loss of optical purity.

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines

EntrySubstrateChiral LigandProductee (%)Reference
13-Substituted pyrazinium saltJosiPhos-type ligand3-Substituted piperazineup to 92 nih.gov
2Pyrazine activated by alkyl halideNot specified3-Substituted piperazineup to 96 figshare.com
3Tosylamido-substituted pyrazineChiral diphosphine ligandChiral tetrahydropyrazineHigh

This table provides a summary of findings from different research on iridium-catalyzed hydrogenation.

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for the asymmetric synthesis of chiral piperazine-related structures. Chiral Brønsted bases, particularly those derived from ureidoaminals, have been effectively utilized in Michael addition reactions to construct complex heterocyclic scaffolds.

For instance, the reaction of bicyclic acylpyrrol lactims with nitroolefins, catalyzed by a chiral Brønsted base, can produce chiral pyrrolodiketopiperazines with high stereoselectivity. This approach leverages the ability of the catalyst to control the stereochemical outcome of the carbon-carbon bond-forming reaction through proton transfer mechanisms. The versatility of this method allows for the creation of significant skeletal diversity from readily available α-amino acids. While not a direct synthesis of the simple piperazine ring, this methodology showcases the power of organocatalysis in building complex and chiral piperazine-containing architectures.

Copper-catalyzed reactions have been explored for the synthesis of N-heterocycles, including piperazine derivatives, through various strategies. figshare.com While the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) primarily yields triazoles, other copper-mediated transformations can lead to the formation of piperazine rings or their precursors.

One notable example is the enantioselective one-carbon ring expansion of N-heterocycles via a chiral copper-catalyzed diyne cyclization. This method allows for the atom-economic and divergent assembly of valuable chiral piperazin-2-ones bearing a quaternary stereocenter in good to excellent yields and with excellent enantioselectivities (up to >99% ee). This represents a novel approach to constructing the chiral piperazine core through a ring expansion strategy.

Additionally, the synthesis of C-H functionalized piperazines can be achieved using catalytic amounts of copper in conjunction with silicon amine protocol (SLAP) reagents under photocatalytic conditions. figshare.com This method circumvents the use of stoichiometric copper and potentially toxic tin reagents, offering a more sustainable route to functionalized piperazines. figshare.com

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. This strategy leverages the inherent chirality of the starting material to construct the target chiral molecule.

The asymmetric synthesis of cis-2,5-disubstituted homochiral piperazines has been achieved through the regioselective ring-opening of chiral aziridines derived from natural amino acids. york.ac.uk These aziridines react with natural amino acid methyl ester hydrochloride salts to form the piperazine ring with a defined stereochemistry. york.ac.uk

Similarly, a synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been developed starting from α-amino acids. A key step in this four-step sequence is an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. This method has been successfully applied to multigram scale synthesis.

Another example is the synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine from L-malic acid, a common chiral pool starting material. This multi-step synthesis demonstrates how the stereocenters of the final product can be traced back to the chirality of the initial starting material.

Synthesis from Amino Acids and Derivatives

The use of amino acids as chiral precursors is a cornerstone for the asymmetric synthesis of carbon-substituted piperazines. This approach transfers the inherent chirality of the amino acid to the final piperazine product. A concise, five-step synthetic route can generate 3-substituted piperazine-2-acetic acid esters starting from optically pure amino acids. nih.gov The process involves converting the amino acid into a key chiral 1,2-diamine intermediate, which then undergoes annulation to form the desired enantiopure piperazine. nih.gov For instance, N-Boc protected (S)-alanine can be converted to a β-ketoester, which then undergoes reductive amination to yield a 2,3-substituted 1,4-diamine, a direct precursor for the piperazine ring. nih.gov

Another efficient method provides orthogonally protected, enantiomerically pure 2-substituted piperazines in four steps from α-amino acids. The key transformation in this sequence is an aza-Michael addition involving an orthogonally bis-protected chiral 1,2-diamine. rsc.org Furthermore, amino acids can be incorporated into modular syntheses where they form fragments that are later cyclized. For example, cyclic sulfamidates derived from amino acids can be used to prepare aminoalkene substrates for subsequent palladium-catalyzed cyclization. organic-chemistry.orgnih.govacs.org This highlights the versatility of amino acids in providing the stereochemical foundation for a variety of chiral piperazine analogs.

Utilization of Naturally Occurring Chiral Precursors

The "chiral pool," which includes abundant and inexpensive natural products beyond amino acids, provides a rich source of stereodefined starting materials for piperazine synthesis. Carbohydrates, for example, have been employed in the synthesis of chiral tetrasubstituted piperazines. By utilizing the defined stereochemistry of compounds like 4-O-trifloxy-2,3-anhydro-ribopyranosides, a simultaneous nucleophilic attack by a disubstituted ethylenediamine (B42938) can afford complex pyrano-fused piperazine structures in high yield. rsc.org

Other chiral precursors, such as (R)-glyceraldehyde acetonide, have been used to create chiral β-lactams, which serve as versatile intermediates for functionalized homochiral piperazines. rsc.org Similarly, chiral auxiliaries derived from natural sources, like (R)-(−)-phenylglycinol, can guide the stereoselective synthesis of piperazines. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using R-(−)-phenylglycinol as a chiral auxiliary in a sequence involving a protected 2-oxopiperazine intermediate. rsc.org This strategy leverages the temporary incorporation of a chiral fragment to direct the formation of the desired stereocenter in the piperazine ring.

Stereocontrolled Cyclization Strategies

Reductive Amination Protocols for Ring Formation

Reductive amination is a powerful and widely used method for constructing the piperazine ring and for introducing substituents onto its nitrogen atoms. nih.gov This reaction can be the key cyclization step in a synthetic sequence. For example, a β-keto ester derived from an amino acid like (S)-alanine can be subjected to reductive amination with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride to form a 1,4-diamine. nih.gov This diamine is then elaborated and cyclized to furnish the piperazine core. nih.gov

Intramolecular reductive amination is another key strategy. Merck researchers developed a synthesis of 2-piperazinecarboxamides where removal of a Boc protecting group from a diamine precursor, followed by intramolecular reductive amination, directly afforded the piperazine ring. rsc.org This method is also central to the synthesis of various drug molecules, where a suitable aldehyde and a piperazine intermediate are reacted with a reducing agent like sodium triacetoxyborohydride (B8407120) to form N-alkylated piperazines. nih.govmdpi.com Biocatalytic approaches using imine reductases (IREDs) and reductive aminases (RedAms) have also emerged as powerful methods for the asymmetric synthesis of chiral amines, which can be applied to intramolecular reactions to form cyclic structures like piperazines. researchgate.net

Table 1: Examples of Reductive Amination in Piperazine Synthesis

Precursor Type Key Reagents Application Resulting Structure Reference
β-Keto ester from (S)-alanine Ammonium acetate, Sodium cyanoborohydride Formation of 1,4-diamine precursor 2,3-disubstituted piperazine nih.gov
N-Boc-diaminopropionate derivative Acid (Boc removal), Reducing agent Intramolecular cyclization 5-alkylated-2-piperazinecarboxylic acid rsc.org
Piperazine & Aldehyde Sodium triacetoxyborohydride N-alkylation N-alkylated piperazine drug analogs nih.govmdpi.com
Amino-aldehyde Imine Reductase (IRED) Biocatalytic intramolecular cyclization Chiral piperazine researchgate.net
Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are fundamental to forming the piperazine ring with defined stereochemistry. One prominent strategy is the intramolecular aza-Michael addition. This reaction involves the addition of a nitrogen nucleophile to an activated alkene within the same molecule to form the six-membered ring. rsc.org However, controlling the regioselectivity of the cyclization can be challenging, as undesired side reactions, such as the formation of five- or seven-membered lactams, can occur depending on the substrate's steric and electronic properties. nih.gov

Another common approach is intramolecular nucleophilic substitution (SN2). This involves a terminal amine displacing a leaving group (such as a mesylate) to close the ring. nih.gov For instance, a synthetic route to 2,3-disubstituted piperazines can employ an intermolecular aza-Michael reaction followed by a terminal intramolecular SN2 ring closure to furnish the piperazine core. nih.gov The success of these cyclizations often depends on carefully chosen protecting groups and reaction conditions to favor the desired 6-endo-trig cyclization for piperazine formation over competing pathways. nih.govrsc.org

Palladium-Catalyzed Modular Cyclization

Palladium catalysis offers highly efficient and modular routes to substituted piperazines, allowing for the assembly of complex structures from simple building blocks with high stereochemical control. organic-chemistry.orgnih.govacs.orgnih.gov A key strategy is the intramolecular hydroamination of aminoalkenes. organic-chemistry.orgnih.govacs.org In this approach, enantiopure aminoalkene substrates, prepared from amino acids, undergo cyclization catalyzed by palladium complexes to yield 2,6-disubstituted piperazines. organic-chemistry.orgnih.govacs.org This method exhibits excellent diastereoselectivity, typically favoring the trans isomer. organic-chemistry.orgnih.gov X-ray crystallography has revealed that these trans-2,6-disubstituted piperazines often adopt a twist-boat conformation to minimize steric strain. organic-chemistry.orgnih.gov

Another powerful palladium-catalyzed method involves the cyclization of propargyl units with diamine components. organic-chemistry.orgnih.govacs.orgnih.gov This process couples two carbons from a propargyl carbonate with a bis-nitrogen nucleophile, such as a protected ethylenediamine derivative. acs.orgnih.gov The reaction proceeds under mild conditions with low catalyst loadings and provides highly substituted piperazines and related heterocycles in excellent yields. organic-chemistry.orgacs.org This modular approach is highly versatile, tolerating a wide range of substituents on both the diamine and the propargyl unit, and can also be used to synthesize related structures like piperazinones from amino acid-derived substrates. organic-chemistry.orgnih.gov

Table 2: Palladium-Catalyzed Cyclization Strategies for Piperazines

Strategy Key Precursors Catalyst System (Example) Key Features Reference
Intramolecular Hydroamination Aminoalkenes (from amino acids) Pd(TFA)₂(dppf) High diastereoselectivity for trans products; modular. organic-chemistry.orgnih.govacs.org
Decarboxylative Cyclization Propargyl carbonates, Bis-nitrogen nucleophiles Pd₂(dba)₃, DPEphos Mild conditions, high yields, broad substrate scope. organic-chemistry.orgnih.govacs.orgnih.gov
Wacker-type Aerobic Oxidative Cyclization Aminoalkenes Pd(DMSO)₂(TFA)₂ Forms various N-heterocycles including piperazines. organic-chemistry.org
Reductive Cyclization of Dioximes

A conceptually novel strategy for constructing the piperazine skeleton involves the reductive cyclization of dioximes. mdpi.comnih.govnih.govresearchgate.netresearchgate.net This method begins with the conversion of a primary amine into a bis(oximinoalkyl)amine through a sequential double Michael addition to nitrosoalkenes. mdpi.com The resulting dioxime then undergoes a stereoselective catalytic reductive cyclization to form the piperazine ring. mdpi.com

This approach is versatile, allowing for the synthesis of C-unsubstituted, 2-substituted, and 2,6-disubstituted piperazines. mdpi.comresearchgate.net The cyclization is typically performed via catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni). mdpi.com The proposed mechanism involves the hydrogenolysis of both N-O bonds to yield a diimine intermediate, which cyclizes to a dihydropyrazine. Subsequent reduction steps afford the final piperazine product. mdpi.comresearchgate.net This method often shows high stereoselectivity, predominantly forming cis-2,6-disubstituted piperazines, which can be explained by the addition of dihydrogen from the less sterically hindered face of a cyclic intermediate. mdpi.com The strategy has been successfully applied to amino acid derivatives, demonstrating its utility in converting a primary amino group into a piperazine ring. mdpi.comnih.gov

N-Benzyloxycarbonylation (Cbz) Protection Strategies

The benzyloxycarbonyl (Cbz) group is a frequently utilized amine protecting group in organic synthesis. ijacskros.com It offers stability in both basic and most aqueous acidic conditions and can be readily removed through catalytic hydrogenation. ijacskros.com The introduction of the Cbz group is typically achieved by treating an amine with benzyl (B1604629) chloroformate (Cbz-Cl). wikipedia.org

Chemoselective Cbz Introduction in Water

Recent advancements have focused on developing environmentally benign methods for Cbz protection. A notable development is the chemoselective N-benzyloxycarbonylation of amines in water at room temperature. ijacskros.com This method offers several advantages, including mild and eco-friendly reaction conditions, the absence of organic solvents, high chemoselectivity, and impressive yields. ijacskros.comresearchgate.net

The process involves treating a variety of amines with Cbz-Cl directly in water. ijacskros.com This technique has proven effective for aromatic, aliphatic (both open-chain and cyclic), and heteroaromatic amines, consistently yielding mono-N-Cbz protected products. researchgate.net Even in molecules with multiple amine groups, this method selectively protects only one. researchgate.net The reaction's success in water is attributed to water's ability to cause electrophilic activation of the carbonyl carbon of Cbz-Cl through hydrogen bonding, which facilitates the nucleophilic attack by the amine. ijacskros.com

This aqueous method demonstrates high chemoselectivity. For instance, in aminols, only the amine group is protected while the hydroxyl group remains intact. ijacskros.com Furthermore, aliphatic amines are selectively protected over aromatic amines. ijacskros.com The use of β-cyclodextrin as a catalyst in aqueous media has also been explored to achieve selective Cbz protection of amines and amino acids with high yields. researchgate.net

Compatibility with Chiral Amine Substrates

The Cbz protection strategy is highly compatible with chiral amine substrates, a crucial feature for the synthesis of enantiomerically pure compounds like (S)-1-Cbz-4-isopropyl-3-methylpiperazine. ijacskros.com When chiral amines undergo Cbz protection in water, the derivatization occurs without racemization, preserving the stereochemical integrity of the starting material. ijacskros.com This is particularly significant in peptide chemistry, where the amine groups of amino acid esters can be protected without hydrolysis of the ester moiety. ijacskros.com The mild conditions of the aqueous Cbz protection method are gentle on sensitive functional groups, making it a valuable tool in complex molecule synthesis. acs.orgnumberanalytics.com

Cbz Deprotection Methodologies

The removal of the Cbz group is a critical step in synthetic pathways. The most common method for Cbz deprotection is catalytic hydrogenation, typically using a palladium-based catalyst (Pd/C). scientificupdate.com This method is highly effective and widely used at various scales. scientificupdate.com The process involves hydrogenolysis, which cleaves the Cbz group, releasing toluene (B28343) and the free carbamate (B1207046), which then decarboxylates to yield the deprotected amine. total-synthesis.com

Alternative methods have been developed for substrates that are sensitive to standard hydrogenation conditions, such as those containing reducible functional groups or aryl halides. scientificupdate.com One such method involves the use of sodium borohydride (B1222165) (NaBH4) with catalytic Pd-C in methanol, which generates hydrogen in situ, avoiding the need for a hydrogen cylinder. researchgate.net Another innovative approach employs a nucleophilic thiol, such as 2-mercaptoethanol, to attack the benzylic carbon of the Cbz group, leading to the formation of an amine carbonate that decarboxylates to the free amine. scientificupdate.comorganic-chemistry.org This method is particularly useful for complex molecules where other functional groups might be sensitive to reduction. scientificupdate.com Lewis acids, like aluminum chloride (AlCl3) in a fluorinated solvent, have also been shown to effectively deprotect N-Cbz groups with good functional group tolerance. organic-chemistry.org

Interactive Data Table: Cbz Deprotection Methods

MethodReagentsKey Features
Catalytic Hydrogenation H₂, Pd/CStandard and highly effective method. scientificupdate.com
In Situ Hydrogen Generation NaBH₄, Pd-C, MethanolAvoids the use of a hydrogen cylinder. researchgate.net
Nucleophilic Thiol Cleavage 2-Mercaptoethanol, K₃PO₄Useful for sensitive substrates. scientificupdate.comorganic-chemistry.org
Lewis Acid Cleavage AlCl₃, Fluorinated SolventGood functional group tolerance. organic-chemistry.org

Introduction of Alkyl and Isopropyl Substituents

The introduction of alkyl and isopropyl groups onto the piperazine scaffold is a key step in the synthesis of this compound and its analogs. These substitutions can be achieved through various stereoselective methods.

Stereoselective Alkylation Methods

Stereoselective alkylation of a pre-existing piperazine ring is a common strategy. For instance, the alkylation of chiral 2-methyl-4-protected piperazines can be achieved with high yield and stereoselectivity. google.com Asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones, which can then be reduced to the corresponding tertiary piperazines. nih.govrsc.org Diastereoselective alkylation has also been employed at a late stage in the synthesis of trans-substituted piperazines, allowing for the introduction of a second stereocenter with high control. clockss.org

Incorporation via Chiral Precursors

An alternative and often more controlled approach involves the use of chiral precursors that already contain the desired substituents. A widely used method starts from α-amino acids, which are converted in a few steps to enantiomerically pure 2-substituted piperazines. rsc.org This approach leverages the inherent chirality of the starting material to establish the stereochemistry of the final product. nih.gov For example, chiral 1,2-diamines, derived from optically pure amino acids, can be utilized to construct 2,3-substituted piperazines. nih.gov The synthesis of chiral piperazines from chiral amino acid or carbohydrate pools has been extensively reviewed, highlighting the versatility of this strategy. rsc.orgnih.gov

Interactive Data Table: Methods for Introducing Substituents

MethodDescriptionStarting Material Example
Stereoselective Alkylation Direct alkylation of a piperazine ring with stereocontrol. google.comChiral 2-methyl-4-protected piperazine
Asymmetric Catalysis Palladium-catalyzed allylic alkylation of piperazin-2-ones. nih.govN-protected piperazin-2-one
Incorporation via Chiral Precursors Synthesis from starting materials that already possess the desired stereochemistry. rsc.orgα-amino acids

Flow Chemistry and Scalable Synthesis Approaches

The pharmaceutical industry's shift towards more efficient, safer, and greener manufacturing processes has spurred significant interest in continuous flow chemistry. newdrugapprovals.orgnewdrugapprovals.org This approach offers substantial advantages over traditional batch processing for the synthesis of complex chiral molecules like this compound and its analogs. rsc.orgnih.gov Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. newdrugapprovals.org This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yield, selectivity, and safety, particularly for highly exothermic or hazardous reactions. newdrugapprovals.orgacs.org

The synthesis of chiral piperazines, which are key structural motifs in numerous active pharmaceutical ingredients (APIs), has been a significant area of development for flow chemistry applications. mdpi.comresearchgate.net These continuous processes are instrumental in overcoming the challenges associated with scalability and reproducibility often encountered in batch syntheses. researchgate.netorganic-chemistry.org

Detailed research findings have demonstrated the successful application of flow chemistry in key transformations required for building the piperazine core and introducing stereocenters. For instance, continuous-flow methods have been developed for critical C-N bond-forming reactions. One such example is a two-step consecutive reduction process used to synthesize a key intermediate for the antipsychotic drug cariprazine. mdpi.com This process involves a selective ester reduction followed by a reductive amination using a packed-bed catalyst in an H-Cube® reactor. mdpi.com The ability to connect reaction modules in-line, sometimes with at-line extraction to remove byproducts, showcases the sophistication and efficiency of modern flow setups. mdpi.com

Another example is the piperazine ring formation step in the synthesis of the antidepressant vortioxetine (B1682262), which was significantly improved using a continuous flow system. researchgate.net The batch process required high temperatures (130–135 °C) and long reaction times (27 hours), and scaling up was problematic. In contrast, the optimized flow process achieved complete conversion and high purity at 190 °C with a much shorter residence time of 30 minutes, demonstrating a clear advantage in productivity and scalability. researchgate.net

The table below summarizes and compares the reaction parameters for the synthesis of a vortioxetine intermediate via batch and flow chemistry, illustrating the improvements offered by continuous processing.

ParameterBatch ProcessContinuous Flow Process
Temperature 130–135 °C190 °C
Reaction/Residence Time 27–36 hours30 minutes
Conversion Incomplete on scale-upComplete
Productivity LowHigh
Side Products Significant formationReduced formation

This data is based on the synthesis of a vortioxetine intermediate, an analogous N-aryl piperazine structure. researchgate.net

Furthermore, flow chemistry has proven effective for stereoselective transformations, which are crucial for synthesizing enantiomerically pure compounds like this compound. nih.gov Asymmetric synthesis in continuous flow can utilize heterogeneous chiral catalysts packed into columns or immobilized enzymes. nih.govacs.org This setup not only facilitates the separation of the product from the catalyst but also allows the catalyst to be reused over extended periods, enhancing process efficiency and sustainability. nih.gov While specific flow synthesis protocols for this compound are not extensively detailed in the public literature, the successful application of these techniques to structurally similar chiral piperazines and other N-heterocycles strongly supports their applicability. rsc.orgorganic-chemistry.org

The scalability of these processes is a key driver for their adoption. nih.gov Flow reactors, by their nature, allow for seamless scaling by either extending the operation time or by "numbering-up" (running multiple reactors in parallel). A practical continuous flow protocol for synthesizing enantioenriched α-substituted piperidines, close structural relatives of piperazines, demonstrated a smooth scale-up, highlighting the potential for large-scale manufacturing of chiral medicinal agents. organic-chemistry.org

The table below details the conditions used in a scalable flow synthesis of chiral piperidines, which employs a highly diastereoselective reaction of an N-(tert-butylsulfinyl)-bromoimine with a Grignard reagent.

ParameterCondition
Reaction Time Minutes
Typical Yield >80%
Diastereoselectivity >90:10 dr
Key Advantage Smooth scalability demonstrated

This data is based on the synthesis of α-chiral piperidines, analogous heterocyclic compounds. organic-chemistry.org

A. Stereochemical Aspects and Control in Chiral Piperazine Synthesis

The synthesis of enantiomerically pure piperazine derivatives, such as this compound, is a significant focus in medicinal chemistry due to the prevalence of the piperazine scaffold in numerous therapeutic agents. researchwithnj.com Controlling the stereochemistry during synthesis is paramount, as different stereoisomers of a molecule can exhibit varied pharmacological and toxicological profiles. nih.gov This section details the critical aspects of diastereoselectivity and enantioselectivity, the role of chiral auxiliaries and ligands, and the methodologies used to assign and confirm the stereochemistry of these complex molecules.

Advanced Characterization and Analytical Techniques

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of (S)-1-Cbz-4-isopropyl-3-methylpiperazine.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, confirming its elemental formula.

Expected HRMS Data:

Ion TypeCalculated m/z
[M+H]⁺277.18595
[M+Na]⁺299.16790

Note: This table represents theoretical values. Actual experimental data is not publicly available.

Analysis of the fragmentation pattern in the mass spectrum would further corroborate the structure. Key expected fragments would arise from the cleavage of the carbobenzyloxy (Cbz) group, the isopropyl group, and fragmentation of the piperazine (B1678402) ring.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several key absorption bands.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Description
C=O (Amide/Carbamate)~1680-1700Stretching vibration of the carbonyl group in the Cbz protecting group.
C-H (Aromatic)~3030-3100Stretching vibrations of the C-H bonds in the benzene (B151609) ring of the Cbz group.
C-H (Aliphatic)~2850-2960Stretching vibrations of the C-H bonds in the isopropyl, methyl, and piperazine ring moieties.
C-O~1220-1280Stretching vibration of the C-O bond in the carbamate (B1207046).
C-N~1000-1250Stretching vibrations of the C-N bonds within the piperazine ring and carbamate group.

Note: This table is based on characteristic infrared absorption frequencies for the functional groups present in the molecule. Specific experimental data is not publicly available.

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method would typically be employed.

Typical HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with potential additives like formic acid or trifluoroacetic acid) in a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the aromatic Cbz group absorbs (e.g., 254 nm).
Column Temperature Ambient or controlled (e.g., 30 °C)

Note: This table outlines a general-purpose HPLC method. An optimized, validated method specific to this compound would be required for accurate purity determination and quantitative analysis. Such specific data is not available in the public domain.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed using certified reference standards.

Computational Approaches to Piperazine Conformation and Reactivity

Molecular Modeling and Conformation Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For cyclic systems such as piperazines, a key aspect of molecular modeling is conformational analysis, which seeks to identify the stable three-dimensional arrangements of the atoms in a molecule.

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms, is not planar and can adopt several non-planar conformations. The most stable and predominant conformation is the chair form, which minimizes both angle strain and torsional strain. However, other conformations such as the boat, twist-boat, and half-chair are also possible and can be populated depending on the substitution pattern and the environment. nih.gov

The presence of substituents on the piperazine ring significantly influences its conformational preferences. For a monosubstituted piperazine, the substituent can occupy either an axial or an equatorial position. Generally, bulky substituents tend to favor the equatorial position to minimize steric hindrance. In the case of (S)-1-Cbz-4-isopropyl-3-methylpiperazine, the conformational equilibrium will be determined by the interplay of the steric demands of the Cbz (carboxybenzyl) group at the N1 position, the isopropyl group at the N4 position, and the methyl group at the C3 position.

Table 1: Illustrative Conformational Energy Profile for a Substituted Piperazine

ConformerSubstituent PositionsRelative Energy (kcal/mol)Population (%)
Chair 13-Me (eq), 4-iPr (eq)0.0075.2
Chair 23-Me (ax), 4-iPr (eq)1.5010.2
Twist-Boat-3.500.8

Note: This table is illustrative and based on general principles of conformational analysis for substituted piperazines. The actual energy values for this compound would require specific computational studies.

The "(S)" designation in this compound specifies the absolute stereochemistry at the chiral center (C3). Computational methods can be instrumental in predicting and confirming the absolute configuration of chiral molecules. One common approach involves the calculation of chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD), and comparing the calculated spectra with experimentally measured data.

For instance, the absolute configuration of a chiral amine can be determined by comparing the experimental and calculated 19F NMR chemical shift differences of its derivatives with a chiral derivatizing agent. While this specific technique is applied to primary amines, similar principles of comparing calculated and experimental spectroscopic data can be applied to other chiral molecules. The consideration of stereochemistry is crucial in virtual screening and drug design, as different enantiomers can have vastly different biological activities. nih.gov Computational docking studies that properly account for stereoisomers can provide more accurate predictions of binding affinities. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. tandfonline.com These methods can be used to calculate a variety of molecular properties that are not easily accessible through experimental means.

For piperazine derivatives, DFT calculations are often employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Calculate Electronic Properties: Investigate the distribution of electrons within the molecule through the analysis of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and Mulliken charges. The energies of the HOMO and LUMO are important for understanding the molecule's reactivity and electronic transitions. researchgate.net

Predict Spectroscopic Properties: Calculate vibrational frequencies (IR and Raman spectra) and NMR chemical shifts to aid in the interpretation of experimental spectra.

Determine Reaction Mechanisms: Model the transition states and energy barriers of chemical reactions to elucidate reaction pathways.

Table 2: Representative Quantum Chemical Descriptors for a Piperazine Derivative

DescriptorCalculated ValueSignificance
EHOMO-6.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment2.1 DMeasure of the overall polarity of the molecule.

Note: These values are representative for a generic piperazine derivative and would need to be specifically calculated for this compound.

In Silico Design of Chiral Piperazine Derivatives

The piperazine scaffold is a common feature in many biologically active compounds, making it an attractive starting point for the in silico design of new therapeutic agents. mdpi.com Computational approaches play a pivotal role in the rational design of novel chiral piperazine derivatives with desired properties.

In silico design strategies often involve:

Quantitative Structure-Activity Relationship (QSAR): This method establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of newly designed molecules. researchgate.net

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to search virtual libraries for new molecules that fit the pharmacophore.

Molecular Docking: This computational method predicts the preferred orientation of a molecule (ligand) when bound to a biological target, such as a protein or enzyme. unipa.it Docking simulations can provide insights into the binding mode and affinity of a compound, guiding the design of more potent and selective inhibitors. unipa.itnih.gov

ADME/Tox Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of the design process, helping to reduce the likelihood of late-stage failures. nih.gov

Through these computational approaches, researchers can virtually screen large libraries of compounds, prioritize candidates for synthesis and experimental testing, and iteratively optimize the structure of lead compounds to improve their efficacy and safety profiles. nih.govnih.gov

Role in Advanced Organic Synthesis and Scaffold Development

Precursor in Complex Molecule Synthesis

The inherent structure of (S)-1-Cbz-4-isopropyl-3-methylpiperazine, featuring a protected nitrogen (N1) and a functionalizable secondary amine (N4), allows for its sequential and controlled incorporation into larger molecular frameworks. This makes it an important intermediate in multi-step synthetic pathways.

Nitrogen-containing heterocycles are foundational structures in medicinal chemistry, with over half of all FDA-approved small-molecule drugs containing such a motif. frontiersin.org The piperazine (B1678402) ring, in particular, is one of the most frequently utilized N-heterocyclic scaffolds in pharmaceuticals, valued for its ability to improve physicochemical properties like solubility and bioavailability. nih.govresearchgate.net

This compound acts as a sophisticated building block for constructing more complex nitrogen-containing heterocycles. Its key attributes include:

A Pre-existing Chiral Core: The (S)-configuration at the C-3 position introduces stereochemistry early in a synthetic route, which is crucial for creating stereospecific interactions with biological targets.

Orthogonal Protection: The carboxybenzyl (Cbz) group on the N1 nitrogen is a stable protecting group that can be selectively removed under specific conditions (e.g., hydrogenolysis). cymitquimica.com This allows the secondary amine at N4 to be functionalized first, without interference from the N1 position.

Nucleophilic N4-Nitrogen: The unprotected secondary amine at the N4 position is a nucleophilic center, ready to participate in a variety of bond-forming reactions, including N-alkylation, N-arylation, acylation, and reductive amination, to build larger and more diverse heterocyclic systems. nih.govnih.gov

By leveraging these features, synthetic chemists can incorporate this chiral piperazine unit into novel, larger ring systems or attach it to other molecular fragments to generate new chemical entities.

While over 80% of piperazine-containing drugs feature substitutions only at the nitrogen atoms, there is a growing interest in creating more complex, poly-substituted piperazines with substituents on the carbon atoms of the ring to achieve greater structural diversity. mdpi.combeilstein-journals.orgnsf.gov this compound is itself a poly-substituted piperazine and serves as an excellent starting point for creating even more complex derivatives.

The strategic placement of substituents on this molecule allows for a controlled approach to further diversification. A typical synthetic sequence could involve:

Functionalization at N4: The secondary amine is reacted to introduce a desired substituent.

Deprotection at N1: The Cbz group is removed to reveal the second secondary amine.

Functionalization at N1: A different functional group is introduced at the N1 position.

This stepwise approach provides access to a wide array of 1,4-disubstituted-2-methyl-5-isopropyl-piperazine derivatives with precise control over the substitution pattern. Such versatile intermediates are highly sought after for building libraries of compounds for drug screening and for the synthesis of complex natural products. acs.org

Scaffold for Pharmacophore Development

A pharmacophore is the specific arrangement of molecular features necessary for a drug to interact with its biological target. The piperazine ring is considered a "privileged scaffold" because its structure appears in drugs across a wide range of therapeutic areas. nih.govnih.gov

Drug discovery programs increasingly focus on creating molecules with three-dimensional complexity to explore new regions of "chemical space" and improve selectivity and potency. nih.gov Flat, aromatic structures, which have historically dominated screening libraries, often limit this exploration.

This compound provides a rigid, 3D scaffold that can be used to orient substituents in well-defined vectors. The chiral methyl and isopropyl groups impart a specific conformation, moving beyond the simple "chair" and "boat" forms of unsubstituted piperazine. By using this building block, chemists can design and synthesize novel molecules that occupy unique volumes of chemical space, increasing the probability of discovering new and effective drug candidates.

Table 1: Structural Features and Their Role in Chemical Space Exploration
Structural FeatureContribution to ScaffoldImpact on Chemical Space
Piperazine RingProvides a robust, six-membered heterocyclic core.Offers a non-planar, 3D core structure, moving away from flat aromatic systems.
(S)-Chirality at C-3Introduces a fixed stereocenter.Creates stereochemically defined molecules, allowing for exploration of chiral recognition sites in biological targets.
Methyl and Isopropyl GroupsAdd steric bulk and lipophilicity at specific positions.Generates a distinct 3D shape and allows for probing of hydrophobic pockets in target proteins.
Orthogonal N-ProtectionAllows for selective functionalization at N1 and N4.Enables the creation of diverse libraries of compounds with different substituents oriented in precise spatial arrangements.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic modification of a molecule's structure to understand its effect on biological activity. nih.govnih.gov this compound is an ideal starting scaffold for SAR studies because its different components can be independently modified to probe their importance for target binding and activity.

For example, a research program could synthesize a library of analogs to investigate the following:

The N4-Substituent: The isopropyl group can be replaced with a range of other groups (e.g., smaller alkyls, larger cycloalkyls, aromatic rings) to determine the optimal size, electronics, and lipophilicity for this position.

The N1-Substituent: After Cbz deprotection, the N1 position can be functionalized with various moieties to explore hydrogen bonding, ionic interactions, or other binding contributions.

The C3-Substituent: The importance of the methyl group can be assessed by comparing the activity of the parent compound to analogs with different substituents at this position.

Stereochemistry: The biological activity of the (S)-enantiomer can be compared to its (R)-counterpart to determine if the target interaction is stereospecific.

These systematic modifications allow medicinal chemists to build a detailed understanding of the pharmacophore and optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties. acs.orgresearchgate.net

Derivatization Strategies for Further Functionalization

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which allows for a wide range of derivatization strategies. The presence of a Cbz-protected amine at N1 and a free secondary amine at N4 is key to its versatility.

Key derivatization strategies include:

Reactions at the N4-Position: The secondary amine is a potent nucleophile and can undergo reactions such as reductive amination with aldehydes or ketones, acylation with acid chlorides or anhydrides, and N-alkylation with alkyl halides. nih.gov

Deprotection of the N1-Position: The Cbz group is typically removed via catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a clean and efficient reaction that yields the free secondary amine at N1 without affecting other functional groups.

Orthogonal Functionalization: A powerful strategy involves first modifying the N4-position, then removing the Cbz group at N1, and finally introducing a second, different substituent at the newly freed N1-position. This allows for the creation of highly diverse, non-symmetrical piperazine derivatives. nih.gov

Advanced C-H Functionalization: While more complex, modern synthetic methods are emerging for the direct functionalization of C-H bonds on the piperazine ring itself, offering novel pathways to carbon-substituted analogs that are difficult to access through traditional methods. mdpi.combeilstein-journals.org

Table 2: Summary of Derivatization Strategies
PositionReaction TypeCommon ReagentsPurpose
N4 (Secondary Amine)Reductive AminationAldehydes/Ketones, NaBH(OAc)₃Introduce alkyl substituents.
N4 (Secondary Amine)AcylationAcid chlorides, AnhydridesForm amides.
N4 (Secondary Amine)N-AlkylationAlkyl halides (e.g., R-Br, R-I)Introduce alkyl groups.
N1 (Cbz-Protected Amine)Deprotection (Hydrogenolysis)H₂, Pd/CReveal the N1 secondary amine for further functionalization.
N1 (Post-Deprotection)Various (as above)As for N4Introduce a second, different substituent for orthogonal design.

Selective Functionalization of Piperazine Nitrogens

The differential reactivity of the two nitrogen atoms in the piperazine ring of this compound is a key feature that allows for regioselective modifications. The N1 nitrogen is protected by a carbobenzyloxy (Cbz) group, a common amine protecting group that is stable under a variety of reaction conditions but can be selectively removed. The N4 nitrogen, bearing an isopropyl group, is a secondary amine and thus readily available for a range of chemical transformations.

This inherent difference allows for a strategic approach to functionalization. The N4 nitrogen can be selectively alkylated, acylated, or arylated while the N1 position remains protected. Following this, the Cbz group at N1 can be deprotected, typically through hydrogenolysis, to reveal a secondary amine that can then be subjected to a second, different functionalization. This stepwise approach provides a powerful tool for the synthesis of unsymmetrically disubstituted piperazines, which are highly valuable in the development of new therapeutic agents.

The selective functionalization of piperazine nitrogens is a well-established strategy in medicinal chemistry. Common methods for N-alkylation include reactions with alkyl halides or reductive amination. N-acylation is readily achieved using acyl chlorides or carboxylic acids with activating agents. Furthermore, N-arylation can be accomplished through methods such as the Buchwald-Hartwig amination. While specific studies detailing these reactions on this compound are not extensively documented in publicly available literature, the principles of these reactions are broadly applicable to this substrate.

Table 1: Potential Selective Functionalization Reactions of this compound Nitrogens

Reaction TypeTarget NitrogenReagents and Conditions (General)Resulting Functional Group
N-AlkylationN4Alkyl halide, base (e.g., K₂CO₃, Et₃N)N-Alkyl
N-AcylationN4Acyl chloride, base (e.g., pyridine, Et₃N)N-Acyl
N-ArylationN4Aryl halide, Pd catalyst, ligand, baseN-Aryl
Cbz DeprotectionN1H₂, Pd/CSecondary Amine
N-AlkylationN1 (post-deprotection)Alkyl halide, baseN-Alkyl
N-AcylationN1 (post-deprotection)Acyl chloride, baseN-Acyl

Transformations of Side Chains

Beyond the functionalization of the nitrogen atoms, the isopropyl and methyl side chains of this compound offer additional sites for chemical modification, further expanding the accessible chemical space for scaffold development. While direct functionalization of these alkyl groups can be challenging, modern synthetic methods, such as C-H activation, are providing new avenues for their transformation.

The isopropyl group at the N4 position, for instance, could potentially undergo oxidation to introduce a hydroxyl group, which can then be further functionalized. Alternatively, radical-based reactions could be employed to introduce halogens or other functional groups at the tertiary carbon of the isopropyl moiety.

The methyl group at the C3 position of the piperazine ring is another potential site for modification. While C-H activation adjacent to a nitrogen atom can be complex, recent advances in photoredox catalysis and other radical-based methodologies have shown promise in the functionalization of such positions. These transformations could allow for the introduction of a variety of substituents, including aryl groups, vinyl groups, or other functional handles.

It is important to note that detailed research specifically outlining the transformations of the side chains of this compound is limited in the current body of scientific literature. However, the general principles of side-chain functionalization in related piperazine systems suggest that such transformations are synthetically feasible and represent a promising area for future research in the development of novel and diverse molecular scaffolds based on this chiral building block.

Table 2: Potential Transformations of Side Chains of this compound

Side ChainTransformation TypePotential Reagents and ConditionsPotential Product Feature
4-IsopropylOxidationOxidizing agents (e.g., KMnO₄, RuCl₃/NaIO₄)Hydroxyl group
4-IsopropylHalogenationRadical halogenating agents (e.g., NBS, NCS)Halogenated isopropyl group
3-MethylC-H ArylationPhotoredox catalysis, aryl halideArylmethyl group
3-MethylC-H VinylationPhotoredox catalysis, vinyl sulfoneVinylmethyl group

Future Perspectives and Research Directions

Development of Novel Enantioselective Methodologies for Piperazine (B1678402) Synthesis

While the piperazine ring is a common feature in many blockbuster drugs, the structural diversity of these compounds is often limited, with most substitutions occurring at the nitrogen atoms rather than the carbon backbone. rsc.org This highlights a significant need for the development of general and efficient methods for the enantioselective construction of carbon-substituted piperazine cores. rsc.org

Future methodologies are expected to move beyond classical approaches and embrace modern catalytic strategies. Key areas of development include:

Catalytic Asymmetric Synthesis : The development of novel catalytic systems is paramount for the efficient and selective synthesis of chiral piperazines. rsc.org Palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones has emerged as a promising method for creating highly enantioenriched tertiary piperazines. caltech.edunih.gov Future work will likely focus on expanding the scope of these reactions and developing new catalyst systems, such as those based on iridium, for the hydrogenation of pyrazines. acs.org

C-H Functionalization : Direct functionalization of C-H bonds on the piperazine ring represents a highly atom-economical approach to introduce complexity. mdpi.comresearchgate.net Recent advances in photoredox catalysis have enabled the C-H arylation and alkylation of piperazines, offering a powerful tool for creating novel analogs. mdpi.comresearchgate.net Further research is needed to improve the regioselectivity and expand the range of compatible functional groups.

Flow Chemistry : The transition from batch to continuous flow synthesis offers several advantages, including improved safety, scalability, and reaction control. mdpi.com The application of flow chemistry to photoredox-catalyzed C-H functionalization of piperazines has already been demonstrated and is expected to become more widespread. mdpi.com

Table 1: Emerging Enantioselective Methodologies for Piperazine Synthesis
MethodologyDescriptionKey AdvantagesFuture Research Focus
Catalytic Asymmetric Allylic AlkylationPalladium-catalyzed reaction of differentially N-protected piperazin-2-ones to produce enantioenriched tertiary piperazines. caltech.edunih.govHigh enantioselectivity, access to novel tertiary piperazines. caltech.edunih.govDevelopment of new ligands and expansion of substrate scope.
Asymmetric HydrogenationIridium-catalyzed hydrogenation of activated pyrazines to yield a variety of chiral piperazines. acs.orgHigh enantioselectivity, broad substrate scope, and scalability. acs.orgExploration of new catalyst systems and applications in drug synthesis.
Photoredox C-H FunctionalizationUse of photoredox catalysts to directly functionalize C-H bonds on the piperazine ring. mdpi.comresearchgate.netHigh atom economy, mild reaction conditions, access to previously inaccessible analogs. mdpi.comresearchgate.netImproving regioselectivity and expanding the scope of functionalization.
Flow Chemistry SynthesisImplementation of continuous flow processes for piperazine synthesis, particularly for photoredox reactions. mdpi.comEnhanced safety, scalability, and reaction control. mdpi.comIntegration with other automated synthesis platforms.

Advancements in Stereochemical Control and Prediction

Achieving precise control over the three-dimensional arrangement of atoms is a central challenge in the synthesis of complex molecules like (S)-1-Cbz-4-isopropyl-3-methylpiperazine. Future advancements in this area will be crucial for accessing a wider range of stereochemically diverse piperazines.

Key research directions include:

Diastereoselective Reactions : The development of highly diastereoselective methods, such as intramolecular palladium-catalyzed hydroamination, allows for the synthesis of specific stereoisomers. rsc.org In some cases, these reactions can lead to unexpected ring conformations, such as the twist-boat conformation, which could have interesting biological implications. rsc.org

Chiral Auxiliaries and Substrates : The use of chiral starting materials, or "chiral pool" synthesis, remains a robust strategy for controlling stereochemistry. rsc.org For example, the synthesis of homochiral piperazines can be achieved through the regioselective ring-opening of chiral aziridines derived from natural amino acids. rsc.org

Computational Modeling : The use of computational tools to predict the stereochemical outcome of reactions is becoming increasingly important. These models can help chemists to design more selective reactions and to understand the factors that govern stereoselectivity.

Innovative Applications in Synthetic Chemistry

Beyond their role as pharmaceutical building blocks, chiral piperazines have the potential to be used in a variety of innovative applications in synthetic chemistry.

Future research in this area may focus on:

Chiral Ligands and Catalysts : The nitrogen atoms and chiral centers of piperazine derivatives make them attractive candidates for use as ligands in asymmetric catalysis. rsc.org These ligands can coordinate to metal centers and create a chiral environment that influences the stereochemical outcome of a reaction.

Scaffolds for Combinatorial Chemistry : The piperazine ring can serve as a rigid scaffold for the construction of combinatorial libraries of diverse compounds. tandfonline.com These libraries can then be screened for a variety of biological activities.

Probes for Chemical Biology : Labeled piperazine derivatives can be used as chemical probes to study biological processes. For example, a fluorescently tagged piperazine could be used to visualize the localization of a particular receptor in a cell.

Table 2: Innovative Applications of Chiral Piperazines
ApplicationDescriptionPotential Impact
Asymmetric CatalysisUse as chiral ligands for metal-catalyzed reactions to control stereochemistry. rsc.orgDevelopment of new and more efficient methods for synthesizing enantiomerically pure compounds.
Combinatorial Library SynthesisUse as a central scaffold to create large libraries of diverse molecules for high-throughput screening. tandfonline.comAccelerated discovery of new drug leads and other bioactive molecules.
Chemical Biology ProbesDevelopment of piperazine derivatives with reporter tags (e.g., fluorescent dyes, biotin) to study biological systems.Enhanced understanding of the roles of specific proteins and pathways in health and disease.

Expanding the Diversity of Substituted Piperazine Scaffolds

A major goal of future research is to expand the structural diversity of available piperazine scaffolds. rsc.org As previously noted, the vast majority of piperazine-containing drugs are substituted only at the nitrogen atoms, leaving the carbon framework largely unexplored. rsc.org

Strategies to address this include:

Modular Synthesis : The development of modular synthetic routes that allow for the facile introduction of a wide range of substituents at various positions on the piperazine ring is a key objective. rsc.org One such approach involves the use of cyclic sulfamidate and hydroxy sulfonamide building blocks to create diverse piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds. rsc.org

Development of Novel Building Blocks : The creation of new, highly functionalized piperazine building blocks will enable the synthesis of more complex and diverse final products. This includes the preparation of orthogonally protected piperazines that allow for selective functionalization at different positions.

Exploration of New Chemical Space : By developing new synthetic methods and expanding the diversity of piperazine scaffolds, chemists can explore new regions of chemical space and potentially discover molecules with novel biological activities. caltech.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-Cbz-4-isopropyl-3-methylpiperazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via iridium-catalyzed amination of allylic acetates with benzyl piperazine-1-carboxylate derivatives. Key steps include:

  • Reaction Conditions : Use DMF as a solvent at 50°C with catalytic iridium complexes to achieve regioselectivity .
  • Purification : Column chromatography followed by TLC to confirm purity.
  • Yield Optimization : Adjust catalyst loading (e.g., 2–5 mol%) and reaction time (12–24 hrs) to balance yield (57% reported) and enantiomeric excess (90% ee via SFC) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm stereochemistry and substituent positions (e.g., isopropyl and Cbz groups) .
  • HRMS/FTIR : Validate molecular weight and functional groups (e.g., carbonyl stretches for Cbz) .
  • SFC/HPLC : Determine enantiomeric purity (≥90% ee achievable via chiral columns) .

Q. What are the key considerations for ensuring enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use enantioselective iridium catalysts to control stereochemistry at the piperazine core .
  • Post-Synthesis Analysis : Employ SFC with chiral stationary phases (e.g., amylose-based columns) to quantify ee% .
  • Recrystallization : Optimize solvent systems (e.g., hexane/ethyl acetate) to remove diastereomers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, COSMO-RS) predict the thermochemical and solubility properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Gibbs free energy and transition states to predict reaction pathways and stability. Becke’s hybrid functional (e.g., B3LYP) is recommended for accuracy (±2.4 kcal/mol error in thermochemistry) .
  • COSMO-RS : Model solubility in solvents like DMF or MDEA blends by analyzing σ-potentials and intermolecular interactions .

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Cross-Validation : Compare NMR shifts with reference spectra from analogous piperazine derivatives (e.g., tert-butyl 4-arylpiperazine carboxylates) .
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace unexpected signals in crowded spectral regions .
  • Crystallography : Obtain single-crystal X-ray data to resolve ambiguous stereochemical assignments .

Q. What strategies improve regioselectivity in iridium-catalyzed amination for piperazine derivatives?

  • Methodological Answer :

  • Ligand Design : Bulky phosphine ligands (e.g., Josiphos) favor steric control at the allylic position .
  • Substrate Modification : Electron-withdrawing groups (e.g., Cbz) on the piperazine nitrogen direct amination to the less hindered site .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing side reactions .

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